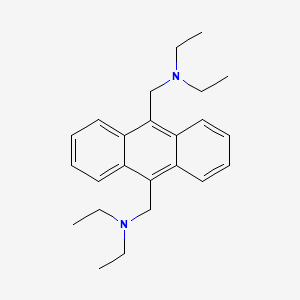![molecular formula C23H17BrN2O5 B11111657 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11111657.png)
4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-BROMOBENZOATE is a complex organic compound that features a combination of benzodioxin and bromobenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-BROMOBENZOATE typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin structure can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Hydrazone Formation: The benzodioxin derivative is then reacted with hydrazine to form the hydrazone intermediate.
Coupling with Bromobenzoate: The hydrazone intermediate is coupled with 2-bromobenzoic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the benzodioxin ring.
Reduction: Reduction reactions can be used to modify the hydrazone moiety.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-BROMOBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-BROMOBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin moiety can interact with hydrophobic pockets in proteins, while the hydrazone and bromobenzoate groups can form hydrogen bonds and electrostatic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl benzenesulfonamide: This compound shares the benzodioxin moiety and has been studied for its antibacterial properties.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar in structure, this compound has applications in enzyme inhibition.
Uniqueness
4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-BROMOBENZOATE is unique due to its combination of benzodioxin, hydrazone, and bromobenzoate moieties, which confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C23H17BrN2O5 |
|---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H17BrN2O5/c24-19-4-2-1-3-18(19)23(28)31-17-8-5-15(6-9-17)14-25-26-22(27)16-7-10-20-21(13-16)30-12-11-29-20/h1-10,13-14H,11-12H2,(H,26,27)/b25-14+ |
InChI Key |
LKWBFATVFBPBAB-AFUMVMLFSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-dichlorophenoxy)methyl]-1-[2-(naphthalen-2-yloxy)ethyl]-1H-benzimidazole](/img/structure/B11111575.png)
![N-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-YL]-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B11111584.png)
![1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11111585.png)
![1-(4-methylbenzyl)-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B11111586.png)
![4-methoxy-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11111595.png)
![1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol](/img/structure/B11111607.png)

![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11111611.png)
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(3-methylanilino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11111620.png)
![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11111627.png)
![2-{[2-(Bis{[(2-adamantylcarbonyl)amino]methyl}amino)acetyl]amino}acetic acid](/img/structure/B11111628.png)
![4-Methoxy-N-(2-methoxyphenyl)-N-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11111641.png)
![(6E)-6-{2-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}hexane-1,2,3,4,5-pentol](/img/structure/B11111648.png)
![2-{7-[(1-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid](/img/structure/B11111654.png)
